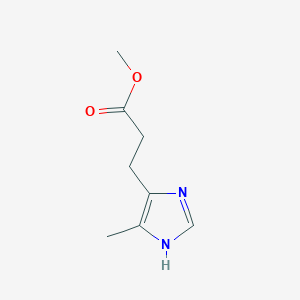

methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate

Description

Properties

Molecular Formula |

C8H12N2O2 |

|---|---|

Molecular Weight |

168.19 g/mol |

IUPAC Name |

methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate |

InChI |

InChI=1S/C8H12N2O2/c1-6-7(10-5-9-6)3-4-8(11)12-2/h5H,3-4H2,1-2H3,(H,9,10) |

InChI Key |

NVWXIYHRWMCEEX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=CN1)CCC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Key Steps

Alkylation of (E)-Urocanic Methyl Esters :

Catalytic Hydrogenation :

Data Table: Alkylation and Hydrogenation Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Alkylation | NaH, DMF, 0°C → RT, 4 h | 60–70 | |

| Hydrogenation | Pd-C, MeOH, 3 bar H₂, RT, 3 h | >90 |

Cyclocondensation of Levulinic Acid Derivatives

This method exploits [3 + 3] cyclocondensation between β-alkoxyvinyltrihalomethylketones and amidines to construct the imidazole core.

Reaction Pathway

Cyclocondensation :

Post-Reaction Workup :

Data Table: Cyclocondensation Outcomes

Esterification of Carboxylic Acid Precursors

Direct esterification of 3-(5-methyl-1H-imidazol-4-yl)propanoic acid with methanol under acidic catalysis is a straightforward route.

Protocol

Advantages

- High Efficiency : Yields >80% for analogous esters.

- Scalability : Suitable for industrial production via continuous flow systems.

Functional Group Interconversion and Protection

Advanced methods employ protecting groups (e.g., 2-chlorotrityl) to enable regioselective substitutions.

Example: 2-Chlorotrityl Protection

Chemical Reactions Analysis

Ester Hydrolysis

Imidazole derivatives with ester groups can undergo hydrolysis under acidic or basic conditions. This reaction breaks the ester bond, forming the corresponding carboxylic acid and alcohol.

| Reaction Type | Conditions | Products |

|---|---|---|

| Ester Hydrolysis | Acidic or Basic | Carboxylic Acid + Alcohol |

Oxidation

Oxidation reactions can convert the imidazole ring into its N-oxide form. This is typically achieved using oxidizing agents like hydrogen peroxide.

| Reaction Type | Conditions | Products |

|---|---|---|

| Oxidation | Hydrogen Peroxide | Imidazole N-Oxide |

Substitution Reactions

The amino group on the imidazole ring can participate in substitution reactions with electrophiles, such as alkyl halides. These reactions can introduce new functional groups onto the imidazole ring.

| Reaction Type | Conditions | Products |

|---|---|---|

| Substitution | Alkyl Halides | Substituted Imidazole Derivatives |

Methyl 3-(1H-Imidazol-4-yl)propanoate

This compound lacks the methyl substitution on the imidazole ring present in methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate. It has a molecular weight of approximately 154.17 g/mol and undergoes similar reactions like ester hydrolysis and oxidation .

| Compound Name | Molecular Weight | Unique Features |

|---|---|---|

| Methyl 3-(1H-Imidazol-4-yl)propanoate | 154.17 g/mol | No methyl substitution on imidazole ring |

Methyl 3-(1-Trityl-1H-Imidazol-5-yl)propanoate

This compound features a trityl group on the imidazole ring, enhancing its stability and lipophilicity. It has a molecular weight of approximately 397.47 g/mol and is used in pharmaceutical development.

| Compound Name | Molecular Weight | Unique Features |

|---|---|---|

| Methyl 3-(1-Trityl-1H-Imidazol-5-yl)propanoate | 397.47 g/mol | Trityl group enhances stability and lipophilicity |

Scientific Research Applications

Biological Activities

Methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate has been studied for various biological activities:

- Antimicrobial Properties : Research indicates that imidazole derivatives exhibit significant antimicrobial activity. This compound has shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics .

- Anticancer Potential : The structural similarity of this compound to known bioactive molecules positions it as a lead compound in anticancer drug development. Studies suggest that it may interact with specific cellular targets involved in cancer progression.

Medicinal Chemistry Applications

The compound's applications in medicinal chemistry are noteworthy:

- Lead Compound for Drug Development : Due to its diverse biological activities, this compound serves as a lead compound for synthesizing new therapeutic agents targeting various diseases, including cancer and infections .

- Pharmacological Research : Ongoing research into the pharmacological properties of this compound aims to elucidate its mechanism of action, binding affinities, and interactions with biological targets. Such studies are crucial for understanding its therapeutic potential and optimizing its efficacy .

Case Studies

Several case studies highlight the applications of this compound:

- Antimicrobial Activity Study :

-

Anticancer Research :

- In preclinical trials, this compound was tested against cancer cell lines. The results demonstrated cytotoxic effects at specific concentrations, warranting further investigation into its mechanism and potential as an anticancer drug.

Mechanism of Action

The mechanism of action of methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes by binding to their active sites or act as an agonist or antagonist at receptor sites. The exact mechanism depends on the specific biological context and the target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Imidazole-Based Propanoate Esters

Key Observations :

- Substituent Effects: The tetrazole group in compound 10 acts as a bioisostere for carboxylic acids, improving metabolic stability in drug design .

- Structural Complexity :

- Larger substituents (e.g., biphenyl in 10 ) increase molecular weight and steric bulk, which may reduce solubility but improve target specificity.

Benzoimidazole Derivatives

Key Observations :

- Functional Group Impact: Hydroxyethyl and benzyl groups (e.g., in Ethyl 4-(...)butanoate) introduce hydrogen-bonding capabilities and aromatic interactions, useful in CNS-targeted drugs .

Indole-Imidazole Hybrids

Key Observations :

- Hybrid Structures: Indole-propanone hybrids (e.g., compound C₁₆H₁₇N₃O) combine aromatic indole with imidazole, enabling fluorescence-based tracking in biological systems . Propynyl groups introduce alkyne reactivity, useful for click chemistry in prodrug development .

Biological Activity

Methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate is a compound that has garnered interest in biological and medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an imidazole derivative, characterized by the presence of an ester functional group. Its molecular formula is , and it is often used as a building block in the synthesis of more complex imidazole derivatives. The imidazole ring contributes to its biological activity, as similar compounds have shown various pharmacological effects.

Target Enzymes

Research indicates that imidazole derivatives can interact with specific enzymes, notably:

- Retinoic Acid 4-Hydroxylase (CYP26) : This enzyme is crucial in retinoid metabolism and has been implicated in neuroblastoma treatment. This compound may exhibit inhibitory activity against this enzyme, similar to other imidazole derivatives.

Biochemical Pathways

The compound is involved in several biochemical pathways, including:

- Enzyme Inhibition : It may act as a ligand in biochemical assays, influencing various metabolic processes.

- Antimicrobial Activity : Imidazole derivatives are known for their antibacterial, antifungal, and antiviral properties, suggesting that this compound could possess similar activities .

Biological Activities

The biological activities associated with this compound include:

- Antitumor Activity : Preliminary studies suggest potential antitumor effects against various cancer cell lines. For example, compounds with imidazole moieties have demonstrated cytotoxicity against breast cancer cells (MCF7) and melanoma models .

| Activity Type | Details |

|---|---|

| Antibacterial | Effective against Gram-positive and Gram-negative bacteria. |

| Antifungal | Exhibits activity against fungi like Candida spp. |

| Antitumor | Shows cytotoxic effects on cancer cell lines. |

| Anti-inflammatory | Potential to reduce inflammation markers in vitro. |

Case Studies and Research Findings

Several studies have explored the biological activity of imidazole derivatives, including this compound:

- Anticancer Properties : A study highlighted the effectiveness of imidazole derivatives in inhibiting tumor growth in vivo. The compounds were administered to mice with transplanted tumors, showing significant reductions in tumor mass compared to control groups .

- Enzyme Inhibition : Research focusing on enzyme interactions demonstrated that this compound could inhibit specific metabolic pathways related to cancer progression .

- Pharmacological Applications : The compound is being investigated for its potential use as a therapeutic agent in treating conditions related to dysregulated enzyme activity, such as heart failure and myocardial fibrosis .

Q & A

Q. What are the common synthetic routes for methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate, and what reagents are critical for optimizing yield?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from imidazole derivatives. For example, a related compound (methyl 1-[[2′-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]imidazole-4-propanoate) was synthesized using a Michael addition followed by esterification. Key reagents include SEM-Cl (2-(trimethylsilyl)ethoxymethyl chloride) for protecting imidazole nitrogen, and catalysts like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for coupling reactions . Purification via flash chromatography (e.g., 7:3 EtOAc:hexanes) and recrystallization ensures high purity. Yield optimization (up to 91%) requires precise stoichiometry and inert conditions (argon atmosphere) to prevent side reactions .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR are essential for confirming substituent positions. For instance, methyl ester protons resonate at δ 3.64–3.82 ppm, while imidazole protons appear as singlets (δ 7.35–8.58 ppm) . Splitting patterns (e.g., doublets for vinyl protons) help validate stereochemistry.

- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 389.13 [M+H]) confirm molecular weight. Fragmentation patterns distinguish regioisomers .

- X-ray Crystallography : Programs like SHELXL refine crystal structures, with R-factors < 0.05 indicating high accuracy .

Q. How should researchers handle air- or moisture-sensitive intermediates during synthesis?

- Methodological Answer : Use Schlenk lines or gloveboxes for reactions requiring anhydrous conditions. For example, SEM-Cl additions are performed under argon at 0°C to prevent hydrolysis. Quenching with 0.5 N NaOH followed by CHCl extraction minimizes degradation .

Advanced Research Questions

Q. How can conflicting NMR data during structural elucidation be resolved?

- Methodological Answer : Discrepancies between theoretical and observed splitting patterns may arise from dynamic effects (e.g., tautomerism in imidazole rings). Use variable-temperature NMR to identify equilibrium states. For example, broadening of peaks at elevated temperatures suggests tautomeric interconversion. Cross-validation with X-ray data (via SHELXL refinement) or computational modeling (DFT calculations) resolves ambiguities .

Q. What strategies improve yield in multi-step syntheses of imidazole derivatives?

- Methodological Answer :

- Step Optimization : Isolate intermediates after each step (e.g., column chromatography) to avoid carryover impurities.

- Catalyst Screening : Replace EDCl with DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) for higher coupling efficiency in aqueous conditions .

- Byproduct Mitigation : Use scavengers like polymer-bound triphenylphosphine to remove excess reagents .

Q. How can radioligand binding assays assess the bioactivity of this compound analogs?

- Methodological Answer :

- Assay Design : Use -labeled ligands (e.g., angiotensin II receptors for cardiovascular studies) in competitive binding assays.

- Data Analysis : Calculate IC values using nonlinear regression (e.g., GraphPad Prism). For example, a compound with IC = 10 nM indicates high affinity .

- Validation : Cross-check with functional assays (e.g., cAMP accumulation) to confirm antagonist/agonist behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.